3,5-Dibromo-4-methyl-1H-pyrazole
Overview
Description
3,5-Dibromo-4-methyl-1H-pyrazole: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The presence of bromine atoms at positions 3 and 5, along with a methyl group at position 4, makes this compound unique. It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methyl-1H-pyrazole typically involves the bromination of 4-methyl-1H-pyrazole. One common method is the reaction of 4-methyl-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 4-methyl-1H-pyrazole or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can replace the bromine atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include 3,5-diamino-4-methyl-1H-pyrazole or 3,5-dithio-4-methyl-1H-pyrazole.
Oxidation Reactions: Products may include this compound derivatives with various oxidized functional groups.
Reduction Reactions: Products include 4-methyl-1H-pyrazole or partially reduced derivatives.
Scientific Research Applications
Chemistry: 3,5-Dibromo-4-methyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is used to study the effects of brominated pyrazoles on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways involving pyrazole derivatives.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The bromine atoms and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
3,5-Dibromo-1H-pyrazole: Similar structure but lacks the methyl group at position 4.
4-Methyl-1H-pyrazole: Similar structure but lacks the bromine atoms at positions 3 and 5.
3,5-Dichloro-4-methyl-1H-pyrazole: Similar structure with chlorine atoms instead of bromine.
Uniqueness: 3,5-Dibromo-4-methyl-1H-pyrazole is unique due to the presence of both bromine atoms and a methyl group, which can influence its reactivity and interactions with other molecules. The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3,5-dibromo-4-methyl-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSYRZLWQQWDEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599588 | |
Record name | 3,5-Dibromo-4-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60061-54-3 | |
Record name | 3,5-Dibromo-4-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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